N-((4-((5-Bromopyrimidin-2-yl)oxy)-3-chlorophenyl)carbamoyl)-2-nitrobenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HO-221 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Bromination: The initial step involves the bromination of 2-pyrimidinyloxy to introduce a bromine atom at the 5-position.
Chlorination: The next step is the chlorination of 3-chlorophenylamine.
Coupling Reaction: The brominated pyrimidine derivative is then coupled with the chlorinated phenylamine under specific conditions to form the desired intermediate.
Nitrobenzoylation: Finally, the intermediate undergoes nitrobenzoylation to yield HO-221.
Industrial Production Methods
Industrial production of HO-221 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
HO-221 undergoes several types of chemical reactions, including:
Oxidation: HO-221 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The nitro group in HO-221 can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: HO-221 can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogen atoms.
Major Products
The major products formed from these reactions include various derivatives of HO-221 with modified functional groups, which can be further studied for their biological activities.
Scientific Research Applications
HO-221 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: HO-221 is used as a model compound to study the inhibition of DNA polymerase α and its effects on DNA replication.
Biology: It is used in cell cycle studies to understand its role in arresting cell cycle progression at the G1-S phase.
Industry: The compound’s unique properties make it a candidate for the development of new antitumor drugs.
Mechanism of Action
HO-221 exerts its effects primarily by inhibiting DNA polymerase α, an enzyme essential for DNA replication. This inhibition is non-competitive with respect to deoxycytidine triphosphate (dCTP), meaning that HO-221 binds to a different site on the enzyme than the substrate. This binding prevents the enzyme from synthesizing new DNA strands, thereby halting cell division and leading to cell death .
Comparison with Similar Compounds
HO-221 is unique compared to other benzoylphenylurea derivatives due to its specific inhibition of DNA polymerase α. Similar compounds include:
Aphidicolin: Another inhibitor of DNA polymerase α, but it competes with dCTP for binding.
Ara-CTP (1-β-D-arabinofuranosylcytosine-5′-triphosphate): A selective inhibitor of DNA polymerase α, but with a different mechanism of action.
Anthracyclines: These compounds intercalate into DNA and inhibit topoisomerase II, affecting DNA replication and transcription.
HO-221’s non-competitive inhibition and broad-spectrum antitumor activity make it a valuable compound for further research and potential therapeutic applications .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]-2-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN5O5/c19-10-8-21-18(22-9-10)30-15-6-5-11(7-13(15)20)23-17(27)24-16(26)12-3-1-2-4-14(12)25(28)29/h1-9H,(H2,23,24,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXWMGOTZJGIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146979 | |
Record name | N-(4-(5-bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105128-93-6 | |
Record name | N-[[[4-[(5-Bromo-2-pyrimidinyl)oxy]-3-chlorophenyl]amino]carbonyl]-2-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105128-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105128936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-(5-bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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